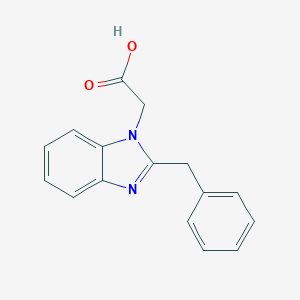

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid

Vue d'ensemble

Description

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is a heterocyclic compound that features a benzimidazole ring fused with a benzyl group and an acetic acid moiety. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with benzyl chloride followed by carboxylation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors is also explored to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can yield benzimidazole derivatives with altered electronic properties.

Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole nitrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of (2-Benzyl-1H-benzimidazol-1-yl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole ring can mimic the structure of purines, allowing it to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole: The parent compound, known for its broad-spectrum biological activities.

2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse pharmacological properties.

1H-Benzimidazole-2-acetic acid: A similar compound with an acetic acid moiety at the 2-position instead of the 1-position.

Uniqueness

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other benzimidazole derivatives .

Activité Biologique

(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a benzimidazole ring fused with a benzyl group and an acetic acid moiety. Its molecular formula is CHNO, and it has garnered attention for its structural similarity to naturally occurring nucleotides, which enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction : O-phenylenediamine is reacted with benzyl chloride.

- Carboxylation : The resulting product undergoes carboxylation using a base such as sodium hydroxide or potassium carbonate.

This method allows for the efficient production of the compound, which can be further purified through recrystallization or chromatography.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 4 μg/mL |

| Candida albicans | 64 μg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A375 (melanoma), through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

Case Study: Anticancer Effects

In a study by Goreti Ribeiro Morais et al., this compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC value of 25.72 ± 3.95 μM, suggesting its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.

- Receptor Interaction : Its structure allows for effective binding to biological targets, enhancing its therapeutic efficacy.

The presence of the benzyl group increases lipophilicity, facilitating membrane permeability and enhancing bioavailability .

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

- Medicinal Chemistry : Development of new therapeutic agents for infections and cancer.

- Pharmacology : Further research into its mechanism of action against specific targets.

Propriétés

IUPAC Name |

2-(2-benzylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQSPVGSEYRMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347507 | |

| Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203367 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

152342-26-2 | |

| Record name | (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.